molecular formula C7H9NO B011731 2-Methoxy-4-methylpyridine CAS No. 100848-70-2

2-Methoxy-4-methylpyridine

Cat. No. B011731
Key on ui cas rn: 100848-70-2
M. Wt: 123.15 g/mol
InChI Key: HGRXBKDKSYDWLD-UHFFFAOYSA-N
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Patent
US08030300B2

Procedure details

To a stirred solution of 2-methoxy-4-methylpyridine (6 g, 49 mmol) in anhydrous THF (200 mL) at −78° C. under nitrogen was added dropwise 29.4 mL (73.5 mmol) of n-BuLi (2.5 M solution in hexanes). The mixture was stirred at −78° C. for 1 h, and then warmed slowly to 0° C. and stirred at 0° C. for 30 min. The mixture was recooled to −78° C. and paraformaldehyde (10 g) was added in one portion. The mixture was warmed slowly to room temperature and stirred at room temperature for 8 h. The reaction was quenched by addition of saturated aq. NH4Cl and extracted with EtOAc (150 mL×3). The combined organic layers were washed with brine, dried (MgSO4), and concentrated. The residue was purified by chromatography with hexane/EtOAc (2:1) to afford 4-(2-hydroxyethyl)-2-methoxypyridine as a colorless oil (3.8 g, 51%). 1H NMR (CDCl3) δ 8.06 (d, 1H, J=5.1 Hz), 6.77 (d, 1H, J=5.1 Hz), 6.62 (s, 1H), 3.92 (s, 3H), 3.87 (t, 2H, J=6.6 Hz), 2.81 (t, 2H, J=6.6 Hz), 1.98 (br s, 1H); 13C NMR (CDCl3) δ 164.48, 150.63, 146.71, 117.76, 110.91, 62.43, 53.34, 38.30. MS m/z (%): 153 (M, 73), 152 (100), 123 (48).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1.[Li]CCCC.[CH2:15]=[O:16]>C1COCC1>[OH:16][CH2:15][CH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1=NC=CC(=C1)C
Name
Quantity
29.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed slowly to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography with hexane/EtOAc (2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC1=CC(=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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